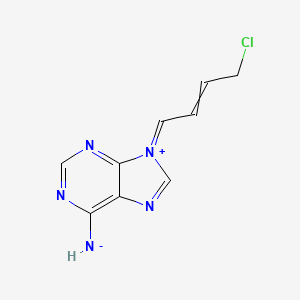

9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ClCH2CH=C=CH-adenine is a compound that combines the properties of chloroacetaldehyde and adenine. Chloroacetaldehyde is an organic compound with the formula ClCH2CHO, known for its high electrophilicity and potential as an alkylating agent . Adenine is a purine nucleobase that plays a crucial role in the structure of DNA and RNA . The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ClCH2CH=C=CH-adenine can be achieved through various methods. One common approach involves the reaction of chloroacetaldehyde with adenine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of ClCH2CH=C=CH-adenine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ClCH2CH=C=CH-adenine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ClCH2CH=C=CH-adenine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential role in DNA and RNA interactions and modifications.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of ClCH2CH=C=CH-adenine involves its interaction with cellular components. The chloro group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function . The compound can also inhibit enzymes involved in DNA replication and repair, contributing to its potential antiviral and anticancer activities .

Comparison with Similar Compounds

ClCH2CH=C=CH-adenine can be compared with other acyclic nucleoside analogues such as adenallene and cytallene . These compounds also exhibit antiviral properties but differ in their chemical structure and specific biological activities.

List of Similar Compounds

Adenallene: 9-(4’-hydroxy-1’,2’-butadienyl)adenine

Cytallene: 1-(4’-hydroxy-1’,2’-butadienyl)cytosine

Guanallene: 9-(4’-hydroxy-2’-butynyl)guanine

Biological Activity

9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)-, also known as ClCH2CH=C=CH-adenine, is a purine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and in cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

- CAS Number : 117011-71-9

- Molecular Formula : C9H8ClN5

- Molecular Weight : 221.64 g/mol

- IUPAC Name : [9-(4-chlorobut-2-enylidene)purin-9-ium-6-yl]azanide

The compound features a chloro group and an unsaturated butadiene moiety that contribute to its reactivity and biological interactions.

The biological activity of 9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)- is primarily attributed to its ability to interact with nucleophilic sites in proteins and nucleic acids. The chloro group can form covalent bonds with these sites, leading to modifications that may alter the function of these biomolecules.

1. Inhibition of Aldose Reductase

Recent studies have identified derivatives of 9H-Purin-6-amine as potent inhibitors of aldose reductase (ALR), an enzyme implicated in diabetic complications. A series of synthesized derivatives exhibited submicromolar IC50 values against ALR2:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 4e | 0.038 | High |

| Other derivatives | Varies | Moderate to High |

The structure-activity relationship (SAR) studies indicated that the presence of a carboxylic acid group and various halogen substituents on the benzylamine side chain enhance inhibitory potency and selectivity against ALR .

2. Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that N-(9H-purin-6-yl) benzamide derivatives showed activities ranging from 3 to 39 μM:

| Compound | Activity Range (μM) | Mechanism |

|---|---|---|

| Lead compound | 3 - 39 | Induction of apoptosis |

| Prodrug | Synergistic with fludarabine | Enhanced cytotoxicity |

In vivo experiments demonstrated weak antitumoral activity, indicating the need for further optimization to improve efficacy .

Case Studies

Several case studies have explored the biological implications of this compound:

- Aldose Reductase Inhibition :

- Cytotoxicity in Cancer Models :

Properties

CAS No. |

117011-71-9 |

|---|---|

Molecular Formula |

C9H8ClN5 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

[9-(4-chlorobut-2-enylidene)purin-9-ium-6-yl]azanide |

InChI |

InChI=1S/C9H8ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h1-2,4-6H,3H2,(H-,11,12,13) |

InChI Key |

GDJCTUIDPUXEQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)[N+](=CC=CCCl)C=N2)[NH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.